molecular formula C8H6N2O2 B052066 4-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 5378-27-8

4-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No. B052066
CAS RN: 5378-27-8
M. Wt: 162.15 g/mol
InChI Key: ZHXGIRTXWLLTDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of Schiff base compounds, including 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, involves reacting 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol (Kakanejadifard et al., 2013).
  • Another synthesis method for analogues of 4-(1,3,4-Oxadiazol-2-yl)phenol includes a five-step process, further characterized by spectral analyses (Kim et al., 2023).

Molecular Structure Analysis

  • Quantum chemical calculations and UV–Vis absorption spectra data for Schiff base compounds related to 4-(1,3,4-Oxadiazol-2-yl)phenol indicate positive solvatochromism behavior, which could be due to intramolecular hydrogen bonding in enol–keto tautomeric and dipole moment changes (Kakanejadifard et al., 2013).
  • The molecular structure and spectroscopic data of related compounds have been obtained from DFT calculations, revealing important molecular parameters such as bond length and bond angle (Viji et al., 2020).

Chemical Reactions and Properties

  • These compounds demonstrate various biological activities, including significant anticancer activity against several cancer cell lines (Kim et al., 2023).
  • They also exhibit antibacterial activities against both gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).

Physical Properties Analysis

  • The synthesized Schiff base compounds demonstrate enol-keto tautomerism and positive solvatochromism, dependent on the substitution, nature of solvent, pH, and environmental temperature (Kakanejadifard et al., 2013).

Chemical Properties Analysis

  • These compounds have been characterized through various techniques like elemental analysis, mass, IR, UV–Vis, and NMR spectroscopy, which helps in understanding their chemical properties (Kakanejadifard et al., 2013).
  • In addition to their antibacterial and anticancer activities, some compounds also show moderate antioxidant activity (Kakanejadifard et al., 2014).

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) :

    • Iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands have been used to develop efficient OLEDs with low efficiency roll-off, indicating their potential in display and lighting technologies (Yi Jin et al., 2014).
  • Chemosensors :

    • Compounds containing phenol hydroxyl and 1,3,4-oxadiazole groups have been reported as selective and colorimetric fluoride chemosensors, showcasing their application in chemical detection and analysis (Jiantao Ma et al., 2013).
  • Anticancer and Antioxidant Agents :

    • 1,3,4-Oxadiazol derivatives have shown significant anticancer and antioxidant activities, underlining their potential in medical and pharmaceutical research (M. Ahsan et al., 2020).
  • Antimicrobial Activities :

    • Synthesis of 1,3,4-oxadiazole derivatives has revealed their potential in antimicrobial activities, suggesting their use in developing new antimicrobial agents (M. Behalo, 2016).
  • Synthesis of Novel Compounds with Antioxidant Activity :

    • Novel syntheses involving 1,3,4-oxadiazoles with phenol moieties have shown promising antioxidant activity, indicating their use in creating antioxidants for various applications (R. M. Shakir et al., 2014).
  • Photoluminescence and Electroluminescence in Iridium Complexes :

    • Iridium(III) complexes with 1,3,4-oxadiazole derivative ligands have shown potential in photoluminescence and electroluminescence, relevant for optoelectronic devices (Yi-Ming Jing et al., 2017).
  • Antibacterial Properties :

    • Certain Schiff base compounds with 1,3,4-oxadiazole components have demonstrated antibacterial properties, useful in the development of new antibiotics (A. Kakanejadifard et al., 2013).

Safety And Hazards

While specific safety and hazard information for 4-(1,3,4-Oxadiazol-2-yl)phenol is not available, it’s important to handle all chemicals with care and use appropriate safety measures. The related compound 3-(1,3,4-Oxadiazol-2-yl)phenol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Oxadiazoles, including 4-(1,3,4-Oxadiazol-2-yl)phenol, have shown promise in various fields such as medicinal chemistry and material science . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthetic strategies for their production .

properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOJMGPELLGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419854
Record name 4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-Oxadiazol-2-yl)phenol

CAS RN

5378-27-8
Record name 4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Lakshmithendral, K Saravanan, R Elancheran… - European journal of …, 2019 - Elsevier
Structural based molecular docking approach revealed the findings of 2-(phenoxymethyl) -5-phenyl-1,3,4-oxadiazole derivatives. The compounds (7a-o) were synthesized and …
Number of citations: 48 www.sciencedirect.com
JF Tang, XH Lv, XL Wang, J Sun, YB Zhang… - Bioorganic & medicinal …, 2012 - Elsevier
In present study, a series of novel 1,3,4-oxadiazole derivatives have been designed, synthesized and purified. All of these compounds are reported for the first time, the chemical …
Number of citations: 30 www.sciencedirect.com
P Nordeen - 2018 - search.proquest.com
Toll-like receptors (TLRs) detect invading viral and bacterial pathogens and play a critical role in the initiation and regulation of the innate immune system. Over-active TLR signaling …
Number of citations: 2 search.proquest.com
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
Endosomal toll-like receptors (TLRs) 7 and 8 recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, …
Number of citations: 14 pubs.acs.org
G Lu, Y Lin - Journal of Chemical Research, 2014 - journals.sagepub.com
A novel base-catalysed 1,3,4-oxadiazole fragmentation for the synthesis of nitriles at room temperature has been developed. This reaction is performed under transition-metal-free …
Number of citations: 5 journals.sagepub.com
AV Aksenov, V Khamraev, NA Aksenov, NK Kirilov… - RSC …, 2019 - pubs.rsc.org
A novel methodology for general and chemoselective preparation of non-symmetric 1,3,4-oxadiazoles is developed. This unusual reaction proceeds via polyphosphoric acid-assisted …
Number of citations: 29 pubs.rsc.org

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